molecular formula C23H21FN6 B11317882 4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline

Cat. No.: B11317882
M. Wt: 400.5 g/mol
InChI Key: DYIMHKRCIGTJKL-UHFFFAOYSA-N
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Description

4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline typically involves multi-step organic reactionsKey steps include cyclization reactions, nucleophilic substitutions, and various purification techniques to ensure the desired product’s purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification methods, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting the cell cycle progression. This mechanism is particularly relevant in cancer treatment, where uncontrolled cell division is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline apart is its specific combination of functional groups and heterocyclic structures, which confer unique binding properties and biological activities. Its ability to selectively inhibit CDK2 with high potency makes it a valuable candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C23H21FN6

Molecular Weight

400.5 g/mol

IUPAC Name

4-[10-(4-fluorophenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-N,N-dimethylaniline

InChI

InChI=1S/C23H21FN6/c1-14-15(2)30(19-11-7-17(24)8-12-19)22-20(14)23-26-21(27-29(23)13-25-22)16-5-9-18(10-6-16)28(3)4/h5-13H,1-4H3

InChI Key

DYIMHKRCIGTJKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)F)C

Origin of Product

United States

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